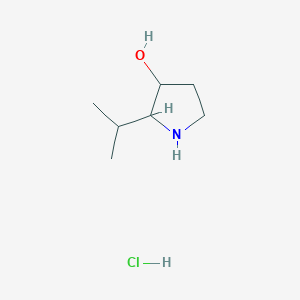
2,4,6-Trifluoropyridine-3-carboxylic acid
説明
科学的研究の応用
Synthetic Routes and Reactivity
2,4,6-Trifluoropyridine-3-carboxylic acid is a compound of interest in the field of organic chemistry due to its unique electronic properties imparted by the trifluoromethyl group. Research has focused on developing efficient synthetic routes and exploring the reactivity of this compound and its derivatives.
- Synthetic Approaches : One study elaborated rational strategies for preparing trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids. These methods include deoxygenative fluorination with sulfur tetrafluoride and displacement reactions with trifluoromethylcopper generated in situ. The carboxylic function is introduced by treating organolithium or organomagnesium intermediates with carbon dioxide (Cottet, Marull, Lefebvre, & Schlosser, 2003).
- Reactivity and Functionalization : Another research effort demonstrated the selective metalation and subsequent functionalization of trifluoromethyl-substituted pyridines at different positions, showcasing the compound's versatility in organic synthesis (Schlosser & Marull, 2003).
Experimental and Computational Studies
- Vibrational Spectrum Analysis : The vibrational spectrum of 4-(Trifluoromethyl)pyridine-2-carboxylic acid was recorded, and its geometric structure was optimized using various levels of density functional theory (DFT). This study highlights the compound's physical and chemical properties relevant to materials science (Vural, 2016).
Novel Derivatives and Applications
- Synthesis of Azide Derivatives : Research on 2,4,6-trifluoropyridine led to the development of its diiodinated and triazidated derivatives, expanding the compound's utility in synthesizing novel organic materials with potential applications in drug development and materials science (Chapyshev & Chernyak, 2012).
Coordination Chemistry and Material Science
- Coordination Polymers : The reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts under various conditions was studied, leading to the formation of different coordination polymers. This research underscores the potential of fluorinated pyridine carboxylic acids in constructing novel coordination polymers with applications in catalysis and material science (Ghosh, Savitha, & Bharadwaj, 2004).
作用機序
Target of Action
It’s known that fluoropyridines, in general, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Mode of Action
Fluoropyridines are usually less reactive than their chlorinated and brominated analogues . The presence of fluorine atoms can significantly alter the electronic properties of the pyridine ring, potentially affecting its interactions with target molecules .
Biochemical Pathways
Fluoropyridines are known to have a wide range of biological applications, suggesting they may interact with multiple biochemical pathways .
Result of Action
Fluoropyridines are known to exhibit a range of biological activities, suggesting they may have diverse effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
2,4,6-Trifluoropyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of inhibitors for respiratory syncytial virus (RSV) and antifungal agents . The compound interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, it has been reported to interact with enzymes involved in the metabolic pathways of pathogens, thereby inhibiting their growth and proliferation. The nature of these interactions typically involves the binding of this compound to the active sites of enzymes, leading to competitive inhibition and subsequent disruption of normal enzymatic activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation depending on the nature of the interaction . For example, it may inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Alternatively, it can activate certain enzymes by inducing conformational changes that enhance their activity. These interactions often result in changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation products.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting pathogen growth or modulating metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . For instance, it may inhibit key enzymes in metabolic pathways, leading to the accumulation or depletion of specific metabolites. These changes can have significant implications for cellular function and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and toxicity, as it needs to reach specific target sites to exert its effects. Understanding the transport mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. The subcellular localization of this compound is essential for understanding its mechanism of action and optimizing its use in therapeutic applications.
特性
IUPAC Name |
2,4,6-trifluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3NO2/c7-2-1-3(8)10-5(9)4(2)6(11)12/h1H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQKEZPTKZOROJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3512-14-9 | |
| Record name | 2,4,6-trifluoropyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















